4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Description
4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN5O2S2 and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Dye Synthesis
The synthesis of fluorescent dyes using thioamide derivatives, including structures related to 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, has been explored. These compounds, characterized by their ability to emit fluorescence in a wide range of wavelengths, are used in the creation of color-tunable fluorophores. Research demonstrates the synthesis of fluorescent dyes that display dual fluorescence and high emission efficiency, which are promising for various applications, including bioimaging and the development of fluorescence-based sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Structural Analysis of Thioamide Derivatives
Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which share structural similarities with the compound of interest, reveal details about their molecular geometry and intermolecular interactions. These findings contribute to a deeper understanding of the structural basis for the reactivity and potential applications of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Development of Antimicrobial Agents
Research into hybrid molecules containing thiadiazole and pyrazole moieties, akin to the structure of this compound, shows promise in the synthesis of compounds with antimicrobial properties. These studies are crucial for the development of new therapeutic agents to combat resistant microbial strains (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Cancer Research Applications
Compounds related to this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research contributes to the ongoing search for novel anticancer agents and provides insights into the structure-activity relationships necessary for anticancer efficacy (Hassan, Hafez, Osman, & Ali, 2015).
Molluscicidal Properties
Investigations into thiazolo[5,4-d]pyrimidines, compounds related to the chemical of interest, have identified molluscicidal properties. These findings have implications for the control of schistosomiasis by targeting the snail vectors of the disease, contributing to public health efforts in endemic regions (El-bayouki & Basyouni, 1988).
Properties
IUPAC Name |
4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S2/c1-3-24-12-9-22(11-7-5-10(17)6-8-11)21-13(12)14(23)18-15-19-20-16(26-15)25-4-2/h5-9H,3-4H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSODUZMCDVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=NN=C(S2)SCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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